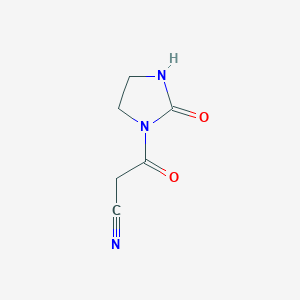
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes an imidazolidinone ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile can be synthesized through a cyanoacetylation reaction. One common method involves the reaction of cyanoacetic acid with acetic anhydride to form a cyanoacetylating reagent. This reagent is then reacted with 2-imidazolidone to produce this compound . The reaction conditions typically include the use of a solvent such as acetonitrile and a strong base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve more stringent purification processes to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidone: A precursor in the synthesis of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile.
Cyanoacetic Acid: Used in the cyanoacetylation reaction to produce the compound.
Thiosemicarbazide: Another nitrogenated compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its combination of an imidazolidinone ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
7468-63-5 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3-oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O2/c7-2-1-5(10)9-4-3-8-6(9)11/h1,3-4H2,(H,8,11) |
Clave InChI |
YBJJXBIUYRJSGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


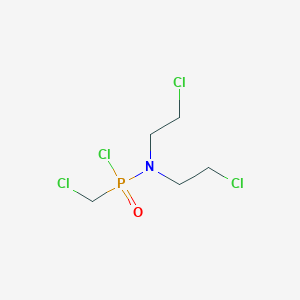
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
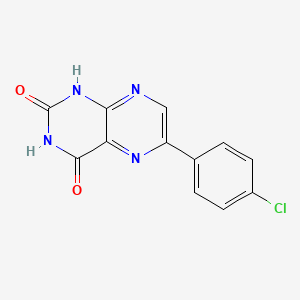
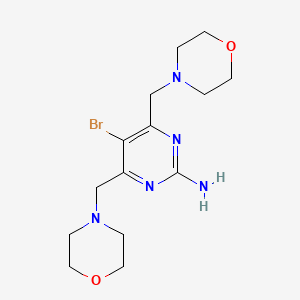
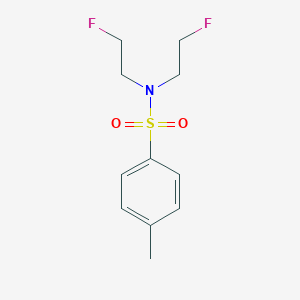
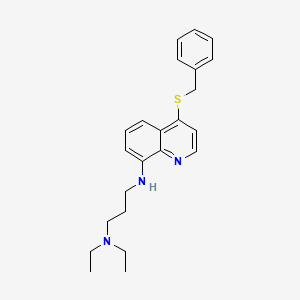
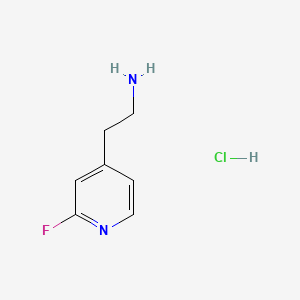
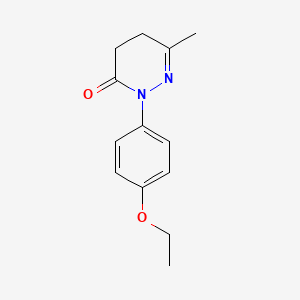
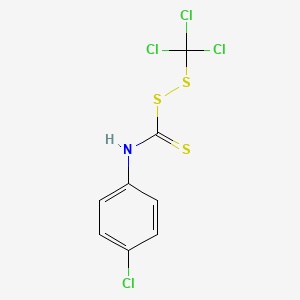
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
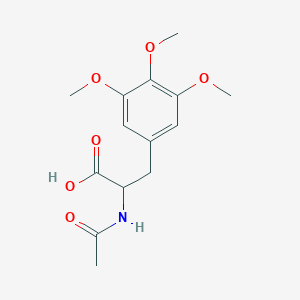
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)
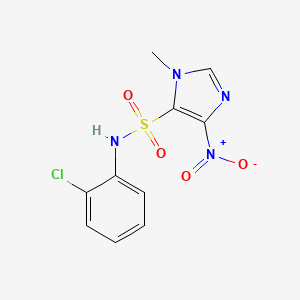
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
